3-Cyclohexen-1-ol, 1-(1,5-dimethyl-4-hexenyl)-4-methyl-
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Overview
Description
“3-Cyclohexen-1-ol, 1-(1,5-dimethyl-4-hexenyl)-4-methyl-” is a chemical compound with the formula C15H26O and a molecular weight of 222.3663 . It is also known by other names such as β-Bisabolol .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C15H26O/c1-12(2)6-5-7-14(4)15(16)10-8-13(3)9-11-15/h6,8,14,16H,5,7,9-11H2,1-4H3/t14-,15+/m0/s1
. The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
The molecular weight of “3-Cyclohexen-1-ol, 1-(1,5-dimethyl-4-hexenyl)-4-methyl-” is 222.3663 . More detailed physical and chemical properties could not be found in the available resources.
Scientific Research Applications
Synthesis and Structural Analysis : A study by Shi et al. (2007) detailed the synthesis and crystal structure of a compound closely related to 3-Cyclohexen-1-ol. This research contributes to the understanding of molecular structures and conformational analysis, which is crucial in the field of organic chemistry (Shi, Da-qing, et al., 2007).
Catalysis and Chemical Reactions : Pardey et al. (2008) described the carbonylation of cyclohexene catalyzed by a rhodium(I) complex. This research is significant for understanding catalytic processes involving cyclohexene derivatives, which can have broad applications in chemical synthesis (Pardey, J. Suarez, et al., 2008).
Molecular Docking and Anticancer Properties : Kokila et al. (2017) conducted a study on the crystal structure of a biscyclohexane diol compound and its docking with focal adhesion kinase (FAK) to explore its potential as an anticancer agent. This research highlights the application of cyclohexene derivatives in medicinal chemistry and drug design (Kokila, K. Kiran, et al., 2017).
Organic Synthesis and X-ray Analysis : Research by Vaid et al. (2016) on the synthesis of 2,2’-arylmethylenebis derivatives and their crystal X-ray analysis contributes to the field of organic synthesis and structural chemistry. Such studies are essential for the development of new organic compounds with potential applications in various industries (Vaid, Monika Gupta, et al., 2016).
Mechanism of Action
Target of Action
β-Bisabolol, also known as 4-methyl-1-(6-methylhept-5-en-2-yl)cyclohex-3-en-1-ol, is a naturally occurring monocyclic sesquiterpene alcohol . It is known to have anti-irritant, anti-inflammatory, and anti-microbial properties . .
Mode of Action
Its anti-inflammatory and anti-irritant properties suggest that it may interact with cellular targets involved in the inflammatory response . Additionally, β-Bisabolol has been shown to enhance the percutaneous absorption of certain molecules, suggesting it may interact with components of the skin barrier .
Pharmacokinetics
As a lipophilic compound, β-Bisabolol is likely to be well absorbed through the skin . .
Biochemical Analysis
Biochemical Properties
.beta.-Bisabolol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to decrease the actions of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase . The nature of these interactions is likely due to the ability of .beta.-Bisabolol to bind to the active sites of these enzymes, thereby inhibiting their activity .
Cellular Effects
.beta.-Bisabolol has been found to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have neuroprotective, cardioprotective, and nephroprotective effects, indicating its influence on cell function in the nervous system, cardiovascular system, and kidneys .
Molecular Mechanism
The molecular mechanism of action of .beta.-Bisabolol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the activity of AChE, BuChE, and β-secretase, which are key enzymes involved in neurological function .
Temporal Effects in Laboratory Settings
The effects of .beta.-Bisabolol have been studied over time in laboratory settings. It has been found that .beta.-Bisabolol is well absorbed following dermal exposure . One study using cadaver skin demonstrated that .beta.-Bisabolol can enhance the penetration of 5-fluorouracil .
Dosage Effects in Animal Models
The effects of .beta.-Bisabolol vary with different dosages in animal models
Metabolic Pathways
The metabolic pathways that betaIt is known that .beta.-Bisabolol is a product of the mevalonate pathway, which is a key metabolic pathway involved in the production of terpenes and sterols .
Transport and Distribution
The transport and distribution of betaIt is known that .beta.-Bisabolol is well absorbed following dermal exposure, suggesting that it may be transported through the skin and distributed to various tissues in the body .
properties
{ "1. Design of the Synthesis Pathway": "The synthesis pathway for 3-Cyclohexen-1-ol, 1-(1,5-dimethyl-4-hexenyl)-4-methyl- involves the conversion of a starting material containing a cyclohexene ring and a methyl group into the desired product through a series of chemical reactions. The starting material will be functionalized with a hydroxyl group and an allylic double bond through oxidation and addition reactions. The allylic double bond will then be isomerized to the desired 1-(1,5-dimethyl-4-hexenyl) group through a catalytic reaction. Finally, the resulting compound will be methylated to form the final product.", "2. Starting Materials": ["Cyclohexene", "Methanol", "Sodium hydroxide", "Sodium hypochlorite", "1,5-dimethyl-1,4-hexadiene", "Palladium on carbon", "Hydrogen gas", "Methanol", "Sulfuric acid", "Sodium hydroxide", "Methyl iodide"], "3. Reaction": ["1. Cyclohexene is oxidized to cyclohexenol using sodium hydroxide and sodium hypochlorite.", "2. Cyclohexenol is reacted with 1,5-dimethyl-1,4-hexadiene in the presence of palladium on carbon and hydrogen gas to form 1-(1,5-dimethyl-4-hexenyl)cyclohexanol.", "3. The allylic double bond in 1-(1,5-dimethyl-4-hexenyl)cyclohexanol is isomerized to form 3-Cyclohexen-1-ol, 1-(1,5-dimethyl-4-hexenyl)-4-methyl- using a catalytic reaction with sulfuric acid.", "4. The resulting compound is then methylated using sodium hydroxide and methyl iodide to form the final product."] } | |
CAS RN |
15352-77-9 |
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1S)-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]cyclohex-3-en-1-ol |
InChI |
InChI=1S/C15H26O/c1-12(2)6-5-7-14(4)15(16)10-8-13(3)9-11-15/h6,8,14,16H,5,7,9-11H2,1-4H3/t14-,15+/m0/s1 |
InChI Key |
WTVHAMTYZJGJLJ-LSDHHAIUSA-N |
Isomeric SMILES |
CC1=CC[C@@](CC1)([C@@H](C)CCC=C(C)C)O |
SMILES |
CC1=CCC(CC1)(C(C)CCC=C(C)C)O |
Canonical SMILES |
CC1=CCC(CC1)(C(C)CCC=C(C)C)O |
Appearance |
Colorless viscous oil |
boiling_point |
305.00 to 307.00 °C. @ 760.00 mm Hg |
Other CAS RN |
15352-77-9 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol; Levomenol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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